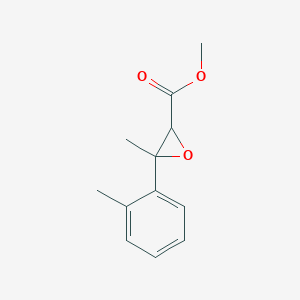

Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate

CAS No.:

Cat. No.: VC17670237

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O3 |

|---|---|

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | methyl 3-methyl-3-(2-methylphenyl)oxirane-2-carboxylate |

| Standard InChI | InChI=1S/C12H14O3/c1-8-6-4-5-7-9(8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3 |

| Standard InChI Key | JOCAUPJKPZFTNL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C2(C(O2)C(=O)OC)C |

Introduction

Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate is an organic compound belonging to the class of oxiranes (epoxides). These compounds are characterized by a three-membered cyclic ether structure, which contributes to their reactivity and diverse applications in synthetic chemistry, pharmaceuticals, and material sciences. The compound's structure includes a methyl group, an ortho-tolyl substituent, and a carboxylate ester functional group, making it a versatile intermediate in organic synthesis.

Synthesis Pathways

The synthesis of Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate typically involves epoxidation reactions. One common route includes:

-

Preparation of the Precursor: A substituted alkene (e.g., methyl cinnamate derivative) is synthesized with an ortho-tolyl substituent.

-

Epoxidation Reaction: The alkene undergoes epoxidation using peracids (e.g., m-chloroperbenzoic acid) or other oxidizing agents to form the oxirane ring.

This method ensures high regioselectivity for forming the desired epoxide with minimal byproducts.

Applications

Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate has potential applications in various fields:

-

Pharmaceuticals: The compound can serve as an intermediate for synthesizing bioactive molecules, particularly those with anticancer or antimicrobial properties.

-

Material Science: Its reactive oxirane group makes it useful in polymerization reactions for producing epoxy resins.

-

Organic Synthesis: It acts as a building block for creating complex molecules due to its functional groups.

Reactivity and Mechanisms

The reactivity of this compound is largely governed by its oxirane ring and ester group:

-

Nucleophilic Ring Opening: The strained oxirane ring readily undergoes nucleophilic attack under acidic or basic conditions, leading to diols or other derivatives.

-

Ester Hydrolysis: The carboxylate ester can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.

-

Substitution Reactions: The ortho-tolyl group can participate in electrophilic aromatic substitution reactions.

These reactions make the compound versatile for chemical transformations.

Safety and Handling

Due to the presence of a reactive oxirane ring, this compound should be handled with care:

-

Toxicity: Epoxides are known to be irritants and may cause skin or respiratory issues upon prolonged exposure.

-

Storage: Store in a cool, dry place away from strong acids or bases.

-

Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats when handling the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume